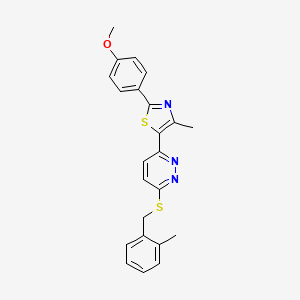

![molecular formula C11H17BN2O2 B2440910 [2-(4-甲基-1-哌嗪基)苯基]硼酸 CAS No. 250383-80-3](/img/structure/B2440910.png)

[2-(4-甲基-1-哌嗪基)苯基]硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

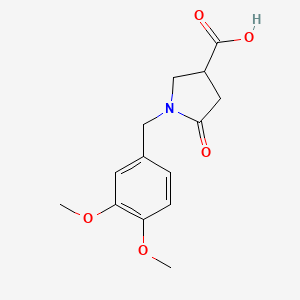

“[2-(4-Methyl-1-piperazinyl)phenyl]boronic acid” is a boronic acid derivative. Boronic acids are known for their quick exchange kinetics and the possibility of easy application in various polymer systems . They are generally used in metal-catalyzed C-C bond formation reactions like Suzuki–Miyaura reaction .

Synthesis Analysis

Boronic acids were first synthesized in 1860 by Edward Frankland . They can be used as building blocks and synthetic intermediates . The synthetic processes used to obtain these active compounds are also referred .Molecular Structure Analysis

The molecular formula of “[2-(4-Methyl-1-piperazinyl)phenyl]boronic acid” is C11H17BN2O2 . Its molecular weight is 220.08 g/mol .Chemical Reactions Analysis

Boronic acids, such as “[2-(4-Methyl-1-piperazinyl)phenyl]boronic acid”, are distinguished by their quick exchange kinetics . They are generally used in metal-catalyzed C-C bond formation reactions like Suzuki–Miyaura reaction .科学研究应用

药物化学和药物设计

对芳基环烷基胺(包括苯基哌啶和哌嗪)的研究强调了它们在抗精神病药物中作为药效基团的作用。这些基团提高了在 D(2) 样受体上的结合亲和力的效力和选择性。例如,包含 4'-氟丁酮和 3-甲基-7-氮杂吲哚的合成剂在 D(2) 样受体上表现出选择性和效力,突显了芳基烷基部分在药物设计中的重要性 (Sikazwe 等人,2009)。

DNA 相互作用和药物开发

N-甲基哌嗪衍生物 Hoechst 33258 强烈结合于双链 B-DNA 的小沟,表明设计靶向 DNA 的药物具有潜力。这种结合特异性在染色体和核染色、核 DNA 含量分析以及作为合理药物设计的起点方面有应用 (Issar & Kakkar,2013)。

硼酸药物

硼酸在药物发现中的应用因其在增强药物效力和改善药代动力学方面的潜力而有所增加。FDA 和加拿大卫生部已批准了几种硼酸药物,还有许多其他药物正在进行临床试验。这突显了硼酸在药物化学中的多功能性和可取性 (Plescia & Moitessier,2020)。

植物营养与环境研究

硼对于植物生长至关重要,对硼营养的研究已导致开发出用于受控植物营养研究的硼缓冲溶液。这项研究提供了对植物生长最佳硼浓度的见解,这对农业实践至关重要 (Asad 等人,2004)。

水处理

在海水淡化方面,对通过反渗透膜去除硼的研究提供了有价值的信息。了解硼酸的形态及其与纳滤/反渗透膜的相互作用对提高饮用水质量具有重要意义 (Tu 等人,2010)。

作用机制

Target of Action

The primary target of [2-(4-Methyl-1-piperazinyl)phenyl]boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Mode of Action

The mode of action of [2-(4-Methyl-1-piperazinyl)phenyl]boronic acid involves its interaction with its targets in the Suzuki–Miyaura cross-coupling reaction . The reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathways affected by [2-(4-Methyl-1-piperazinyl)phenyl]boronic acid are primarily related to the Suzuki–Miyaura cross-coupling reaction . This reaction is a key step in many synthetic pathways, leading to the formation of carbon–carbon bonds . The downstream effects of this reaction include the synthesis of a wide range of organic compounds .

Pharmacokinetics

It is known that boronic esters, such as [2-(4-methyl-1-piperazinyl)phenyl]boronic acid, are generally stable and readily prepared . These properties suggest that [2-(4-Methyl-1-piperazinyl)phenyl]boronic acid may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The result of the action of [2-(4-Methyl-1-piperazinyl)phenyl]boronic acid is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This leads to the synthesis of a wide range of organic compounds . The specific molecular and cellular effects of [2-(4-Methyl-1-piperazinyl)phenyl]boronic acid would depend on the specific context of its use.

Action Environment

The action of [2-(4-Methyl-1-piperazinyl)phenyl]boronic acid can be influenced by various environmental factors. For example, the Suzuki–Miyaura cross-coupling reaction is known to be tolerant of a wide range of functional groups , suggesting that [2-(4-Methyl-1-piperazinyl)phenyl]boronic acid could be effective in a variety of chemical environments. Like all boronic esters, [2-(4-methyl-1-piperazinyl)phenyl]boronic acid is only marginally stable in water , which could limit its stability and efficacy in certain environments.

属性

IUPAC Name |

[2-(4-methylpiperazin-1-yl)phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BN2O2/c1-13-6-8-14(9-7-13)11-5-3-2-4-10(11)12(15)16/h2-5,15-16H,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXHJNDDIBAAYDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1N2CCN(CC2)C)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-methoxybenzaldehyde](/img/structure/B2440838.png)

![N-(1-cyanobutyl)-2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide](/img/structure/B2440841.png)

![2-Chloro-N-[1-(5-ethylfuran-2-YL)-2-methoxyethyl]pyridine-3-sulfonamide](/img/structure/B2440842.png)

![2-[(4-Methoxy-2,6-dimethylphenoxy)methyl]oxirane](/img/structure/B2440843.png)

![Methyl 3-{[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]sulfamoyl}-4-methoxybenzoate](/img/structure/B2440845.png)

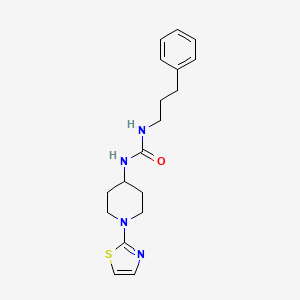

![5-((4-Benzylpiperazin-1-yl)(p-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2440848.png)

![(1-Methylsulfonylpiperidin-4-yl)-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2440849.png)

![1,3-dibenzyl-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/no-structure.png)